

# Structural Analysis of 3-Isopropenylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: 3-Isopropenylcyclohexanone

Cat. No.: B15486952

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## Abstract

This technical guide provides a detailed structural analysis of **3-Isopropenylcyclohexanone**, a substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in public literature, this report combines predicted data from computational models with analysis of closely related compounds to elucidate its structural features. This document offers a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, and standard experimental protocols for its analysis, serving as a valuable resource for researchers in the field.

## Introduction

**3-Isopropenylcyclohexanone** is a ketone with a molecular formula of  $C_9H_{14}O$ . Its structure consists of a cyclohexanone ring substituted with an isopropenyl group at the third position. This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone. The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile synthon for various organic transformations. A thorough understanding of its structure is paramount for its application in synthetic chemistry and drug design.

## Molecular Structure and Properties

The fundamental properties of **3-Isopropenylcyclohexanone** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O
Molecular Weight	138.21 g/mol
IUPAC Name	3-(prop-1-en-2-yl)cyclohexan-1-one
Canonical SMILES	<chem>CC(=C)C1CC(=O)CCC1</chem>
InChI Key	N/A (Not readily available)

## Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These predictions provide a foundational understanding of the expected spectroscopic behavior of **3-Isopropenylcyclohexanone**.

### Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **3-Isopropenylcyclohexanone** in CDCl<sub>3</sub> is expected to show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.8 - 4.9	br s	2H	Vinyl protons (=CH <sub>2</sub> )
~2.0 - 2.5	m	5H	Protons on C2, C6, and C3
~1.7	s	3H	Methyl protons (-CH <sub>3</sub> )
~1.5 - 1.9	m	4H	Protons on C4 and C5

### Predicted <sup>13</sup>C NMR Data

The predicted  $^{13}\text{C}$  NMR spectrum in  $\text{CDCl}_3$  will reflect the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~211	C=O (C1)
~145	Quaternary C (=C)
~112	=CH <sub>2</sub>
~45 - 50	C3
~40 - 45	C2, C6
~20 - 30	C4, C5
~20	-CH <sub>3</sub>

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the ketone and alkene functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930 - 2850	Medium	C-H (alkane) stretching
~1715	Strong	C=O (ketone) stretching
~1645	Medium	C=C (alkene) stretching
~890	Strong	=C-H (alkene) bending (out-of-plane)

## Predicted Mass Spectrometry Data

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
138	Moderate	[M] <sup>+</sup> (Molecular ion)
123	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
95	Strong	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of isopropenyl group)
67	Strong	Further fragmentation
41	Strong	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Isopropenyl cation)

## Experimental Protocols

The following are detailed, standard methodologies for the key experiments that would be used to characterize **3-Isopropenylcyclohexanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Parameters:
    - Pulse sequence: Standard single-pulse (zg30).
    - Acquisition time: ~3-4 seconds.
    - Relaxation delay: 2 seconds.
    - Number of scans: 16-32.
    - Spectral width: 0-12 ppm.

- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled (zgpg30).
    - Acquisition time: ~1-2 seconds.
    - Relaxation delay: 2-5 seconds.
    - Number of scans: 1024 or more, depending on sample concentration.
    - Spectral width: 0-220 ppm.

## Infrared (IR) Spectroscopy

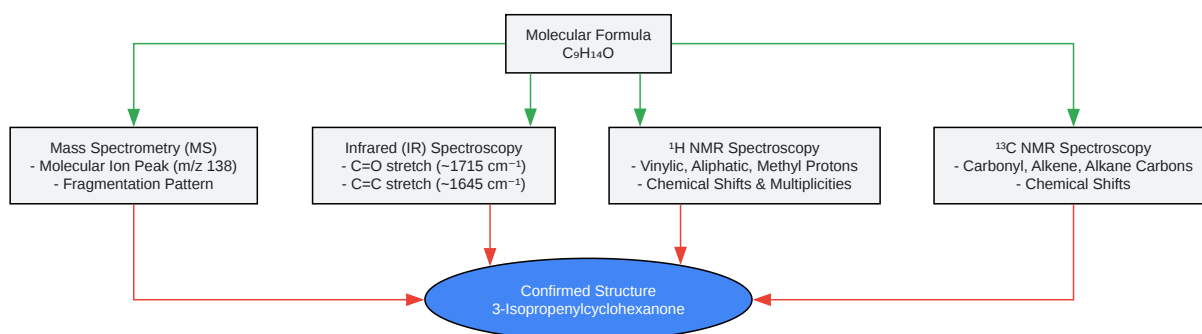
- Sample Preparation:
  - Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate the components before they enter the mass spectrometer.
  - Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Parameters:
  - Mass range:  $m/z$  40-400.
  - Scan speed: 1000-2000 amu/s.

## Visualization of Structural Analysis Workflow

The logical workflow for the structural elucidation of **3-Isopropenylcyclohexanone**, integrating various analytical techniques, is depicted below.



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*Structural elucidation workflow for **3-Isopropenylcyclohexanone**.*

## Conclusion

This technical guide provides a foundational structural analysis of **3-Isopropenylcyclohexanone** based on predicted spectroscopic data. The presented tables of predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive starting point for researchers working with this compound. The provided workflow diagram illustrates the logical integration of these techniques for structural confirmation. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure determination. This guide is intended to facilitate further research and application of **3-Isopropenylcyclohexanone** in various scientific endeavors.

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